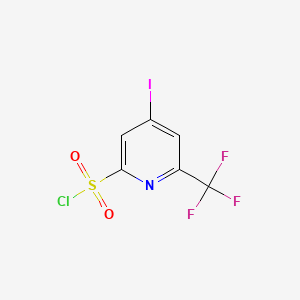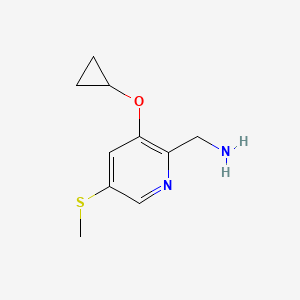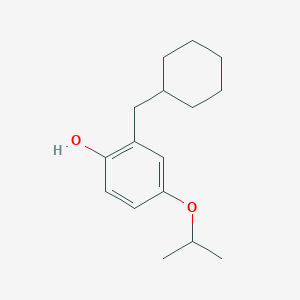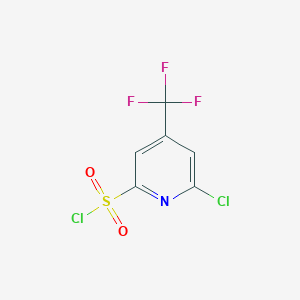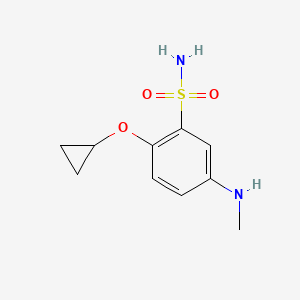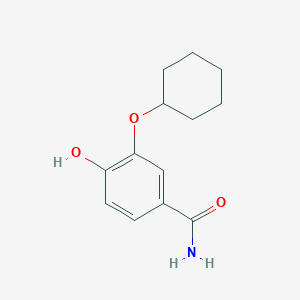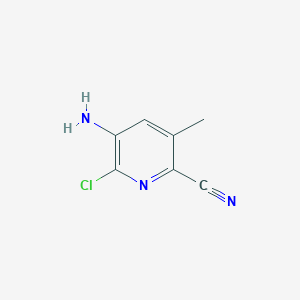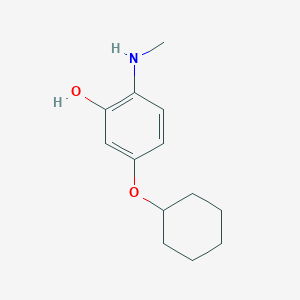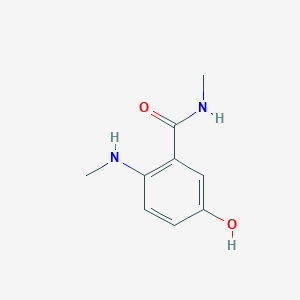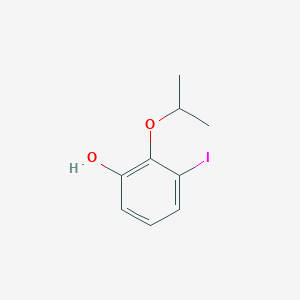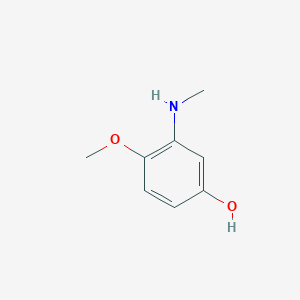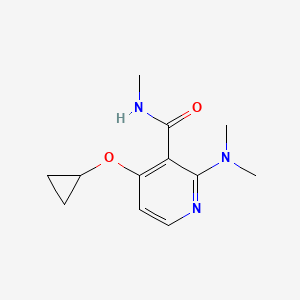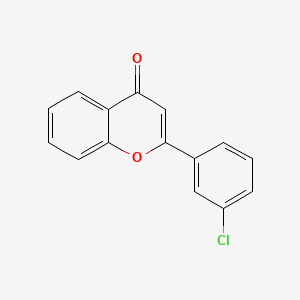
3'-Chloroflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloroflavone: is a synthetic flavonoid derivative characterized by the presence of a chlorine atom at the 3’ position of the flavone structure. Flavonoids are a large group of naturally occurring compounds found in various fruits, vegetables, and beverages like tea and red wine. They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3’-Chloroflavone can be synthesized through the oxidative cyclization of 1-(substituted-2-hydroxy-phenyl)-3-(4’-dimethylamino-phenyl)-prop-2-en-1-ones (2-hydroxychalcones) using copper(II) chloride in dimethyl sulfoxide (DMSO) as a solvent. This method yields 3’-Chloroflavone with a good yield of around 72% .
Industrial Production Methods: While specific industrial production methods for 3’-Chloroflavone are not extensively documented, the general approach involves large-scale synthesis using the aforementioned oxidative cyclization method. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Chloroflavone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the flavone structure, potentially altering its biological activity.
Substitution: The chlorine atom at the 3’ position can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: 3’-Chloroflavone is used as a precursor in the synthesis of various flavonoid derivatives.
Biology: In biological research, 3’-Chloroflavone is studied for its antimicrobial properties. It has shown activity against various bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents .
Medicine: The compound’s antioxidant and anti-inflammatory properties are of interest in medical research. It is being investigated for its potential to treat conditions related to oxidative stress and inflammation, such as cardiovascular diseases and certain cancers .
Industry: 3’-Chloroflavone is used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of active ingredients for various industrial applications .
Mécanisme D'action
The mechanism of action of 3’-Chloroflavone involves several pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: 3’-Chloroflavone disrupts the cell membranes of bacteria and fungi, leading to cell death.
Comparaison Avec Des Composés Similaires
Flavone: The parent compound of 3’-Chloroflavone, lacking the chlorine substitution.
Flavonol: A hydroxylated derivative of flavone with similar biological activities.
Isoflavone: A structural isomer of flavone with distinct biological properties.
Uniqueness: 3’-Chloroflavone’s uniqueness lies in the presence of the chlorine atom at the 3’ position, which enhances its antimicrobial activity compared to other flavonoids.
Propriétés
Numéro CAS |
1849-61-2 |
|---|---|
Formule moléculaire |
C15H9ClO2 |
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9ClO2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-9H |
Clé InChI |
JWTQJUQJIRWZLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


